molecular formula C26H36NP B12872527 2-(Di(adamantan-1-yl)phosphino)aniline

2-(Di(adamantan-1-yl)phosphino)aniline

Cat. No.: B12872527
M. Wt: 393.5 g/mol
InChI Key: NYEHVIMDLLFHMA-UHFFFAOYSA-N
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Description

Contextualization of Adamantyl-Substituted Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are cornerstones of transition metal catalysis, serving as crucial ancillary molecules that coordinate to a metal center and modulate its reactivity. tcichemicals.com The electronic and steric properties of a phosphine ligand are paramount, as they directly influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Generally, electron-rich phosphines enhance the rate of oxidative addition, while sterically bulky ligands can promote the final reductive elimination step to release the desired product. tcichemicals.com

Within this context, adamantyl-substituted phosphines have emerged as a class of exceptionally effective ligands. The adamantyl group, a rigid and bulky diamondoid hydrocarbon cage, provides significant steric hindrance around the phosphorus atom. acs.org This bulk is often more effective than that of other common bulky groups like tert-butyl. nih.gov Ligands incorporating the di(1-adamantyl)phosphino [P(1-Ad)2] fragment are noted for being both bulky and electron-rich. sigmaaldrich.comacs.org This combination is highly advantageous for many catalytic processes.

The development of tri(1-adamantyl)phosphine (PAd3) demonstrated the exceptional characteristics of adamantyl-based phosphines. PAd3 exhibits electron-releasing properties that surpass other alkylphosphines, placing it in a domain typically occupied by N-heterocyclic carbenes (NHCs). acs.orgacs.orgnih.gov Furthermore, the rigidity of the adamantyl cage enhances the stability of these ligands; PAd3 is a highly crystalline solid that is remarkably stable to air, a practical advantage over many other air-sensitive alkylphosphines. princeton.edu This inherent stability and potent electronic and steric profile make adamantyl-phosphine ligands highly effective in promoting difficult cross-coupling reactions, such as Suzuki-Miyaura couplings involving challenging chloroheteroarenes. acs.orgacs.org

Overview of the Structural Features and Academic Significance of 2-(Di(adamantan-1-yl)phosphino)aniline Ligand Systems (e.g., Me-DalPhos)

The this compound ligand system, and its widely used N,N-dimethylated derivative Me-DalPhos, represents a sophisticated evolution in ligand design. These are P,N-type ligands, meaning they can bind to a metal center through both the phosphorus and the nitrogen atoms of the aniline (B41778) moiety, forming a stable chelate ring. This chelation is often hemilabile, meaning one of the donor atoms can dissociate from the metal center during the catalytic cycle, opening up a coordination site for substrate binding. researchgate.net

The key structural feature is the combination of the extremely bulky and electron-donating di(adamantan-1-yl)phosphino group with the aniline framework. sigmaaldrich.com The steric bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, while the electron-rich nature of the phosphine facilitates the initial oxidative addition of substrates like aryl chlorides. tcichemicals.comsigmaaldrich.com

Academically, the significance of these ligands, particularly Me-DalPhos and the related Mor-DalPhos, is substantial. Developed by the research group of Professor Mark Stradiotto at Dalhousie University, they have proven to be exceptionally versatile and effective in palladium-catalyzed Buchwald-Hartwig amination reactions. sigmaaldrich.comresearchgate.net These ligands enable the coupling of a wide range of aryl and heteroaryl chlorides with various amines, including challenging nucleophiles like ammonia (B1221849), primary alkylamines, and hydrazines. sigmaaldrich.comchemdad.com The Mor-DalPhos variant, for instance, has been used for the first palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine (B178648). sigmaaldrich.com More recently, the DalPhos ligand family has been instrumental in advancing nickel-catalyzed cross-coupling reactions, providing a powerful alternative to palladium-based systems for forming C-N and C-O bonds. nih.govrsc.org

Table 1: Properties of Representative DalPhos Ligands

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Me-DalPhos 2-(di(adamantan-1-yl)phosphino)-N,N-dimethylaniline1219080-77-9C28H40NP421.61
Mor-DalPhos 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine1237588-12-3C30H42NOP463.64

This table presents data for Me-DalPhos chemdad.comachemblock.comcalpaclab.com and Mor-DalPhos nih.gov, two prominent and commercially available ligands based on the this compound scaffold.

Table 2: Selected Research Findings and Applications of DalPhos Ligands

LigandCatalyst SystemReaction TypeKey Findings & Significance
Me-DalPhos PalladiumBuchwald-Hartwig AminationEnables the versatile cross-coupling of aryl chlorides with a wide range of primary aryl and alkylamines, as well as cyclic amines and ammonia. sigmaaldrich.comchemdad.com
Mor-DalPhos PalladiumBuchwald-Hartwig AminationHighly efficient for the monoarylation of ammonia and hydrazine with aryl chlorides and tosylates, even at room temperature. sigmaaldrich.comresearchgate.net
Mor-DalPhos GoldHydroaminationUsed in a gold-catalyzed stereoselective hydroamination of internal aryl alkynes with various dialkylamines. sigmaaldrich.com
PAd-DalPhos NickelC-N Cross-CouplingUniquely effective in the nickel-catalyzed monoarylation of ammonia with aryl chlorides, showing competitive performance. nih.gov
PhPAd-DalPhos NickelC-O Cross-CouplingDemonstrated superior performance in the nickel-catalyzed O-arylation of phenols with challenging chloropyridine electrophiles. nih.gov

This table summarizes key applications and discoveries for different members of the DalPhos ligand family, highlighting their broad utility in modern catalysis.

Historical Development and Key Academic Discoveries in Ligand Design

The development of this compound and the DalPhos family is a result of decades of progress in ligand design for cross-coupling catalysis. The journey began with simple phosphines like triphenylphosphine, which, while effective for some reactions, struggled with more demanding substrates. A major breakthrough came in the 1990s with the development of bulky, electron-rich phosphine ligands by research groups such as that of Stephen L. Buchwald. acs.orgsigmaaldrich.com These ligands, often featuring biaryl backbones (e.g., SPhos, XPhos), dramatically expanded the scope of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions, enabling the use of less reactive aryl chlorides. sigmaaldrich.comchemrxiv.org

The design of these ligands was guided by a growing understanding of catalytic mechanisms. It became clear that ligands needed to be both sterically imposing to facilitate reductive elimination and sufficiently electron-donating to promote oxidative addition. tcichemicals.com This led to the exploration of various bulky alkyl substituents on the phosphorus atom. The introduction of the di(1-adamantyl)phosphino group was a logical next step in this evolution, aiming to maximize both steric bulk and electron-donating character in a single, robust fragment. sigmaaldrich.comacs.org

The key discovery of the DalPhos ligand family by Mark Stradiotto's group at Dalhousie University involved strategically combining the P(1-Ad)2 moiety with a hemilabile N-donor aniline backbone. sigmaaldrich.com This P,N-chelate design proved highly successful. The initial report on Me-DalPhos for palladium-catalyzed amination was followed by the development of other variants, such as the more reactive Mor-DalPhos, which further expanded the utility to room-temperature ammonia coupling. sigmaaldrich.comresearchgate.net A significant recent development has been the successful application and targeted evolution of the DalPhos family for nickel catalysis. nih.govrsc.org The modular synthesis of these ligands allows for fine-tuning of their properties, leading to the discovery of new variants like PAd-DalPhos and PhPAd-DalPhos that are tailored for specific, challenging nickel-catalyzed transformations. nih.govacs.org This ongoing development underscores a modern approach to catalysis where ligand design is a primary tool for overcoming long-standing synthetic challenges. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36NP

Molecular Weight

393.5 g/mol

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]aniline

InChI

InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2

InChI Key

NYEHVIMDLLFHMA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Computational and Theoretical Studies of 2 Di Adamantan 1 Yl Phosphino Aniline Systems

Density Functional Theory (DFT) Calculations on Ligand Properties and Metal Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For a ligand as complex as Ad₂PAn, DFT calculations are instrumental in understanding its fundamental characteristics and predicting the behavior of its metal complexes.

DFT calculations are employed to determine the ground-state geometry of the Ad₂PAn ligand and its corresponding metal complexes. Geometrical optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the steric environment around the phosphorus and nitrogen donor atoms. The bulky adamantyl groups are expected to significantly influence the geometry, leading to a large cone angle, a key descriptor of steric bulk in phosphine (B1218219) ligands.

Analysis of the electronic structure reveals the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is indicative of the ligand's electron-donating ability, while the HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and reactivity. For Ad₂PAn, the HOMO is anticipated to be localized primarily on the phosphorus and nitrogen atoms, reflecting their role as the primary donor sites.

Table 7.1: Calculated Geometrical and Electronic Parameters for Ad₂PAn

ParameterCalculated ValueSignificance
P-N Bond Length1.70 - 1.72 ÅIndicates a single bond with some degree of π-character.
C-P-C Bond Angle105 - 109°Reflects the tetrahedral geometry around the phosphorus atom, influenced by the bulky adamantyl groups.
Cone Angle> 160°Quantifies the significant steric hindrance imparted by the di(adamantan-1-yl)phosphino group.
HOMO Energy-5.0 to -5.5 eVSuggests strong electron-donating capability.
LUMO Energy-0.5 to 0.0 eV
HOMO-LUMO Gap4.5 - 5.0 eVIndicates high kinetic stability of the free ligand.

Note: The values presented in this table are hypothetical and representative of typical DFT calculation results for similar bulky aminophosphine ligands. Actual values would require specific DFT calculations for 2-(Di(adamantan-1-yl)phosphino)aniline.

DFT calculations can predict various spectroscopic parameters, which can be correlated with experimental data for validation of the computational model. Key predictable parameters include:

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can help in the identification and characterization of the ligand and its complexes. Specific vibrational modes, such as the P-N stretching frequency, are sensitive to the electronic environment and coordination to a metal center.

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ³¹P NMR chemical shifts are invaluable for structural elucidation. The ³¹P NMR chemical shift is particularly sensitive to the coordination environment of the phosphorus atom and can provide direct evidence of ligand-metal complex formation.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Dynamics

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the Ad₂PAn ligand and its metal complexes in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the dynamics of ligand-metal binding. For a sterically hindered ligand like Ad₂PAn, MD simulations can reveal how the bulky adamantyl groups influence the accessibility of the metal center to substrates and how the ligand's conformation adapts during a catalytic reaction. These simulations are particularly useful for understanding the dynamic behavior that governs the efficiency of a catalyst in a realistic chemical environment.

Computational Insights into Ligand-Metal Bonding and Reactivity

A central focus of computational studies on Ad₂PAn is the nature of the ligand-metal bond. Energy decomposition analysis (EDA) is a powerful computational tool that dissects the interaction energy between the ligand and the metal into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction. This analysis provides a quantitative measure of the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.

For Ad₂PAn, the strong σ-donating character of the phosphine and the potential for the aniline (B41778) nitrogen to participate in bonding are of key interest. Computational studies can quantify these effects and explain how they influence the reactivity of the metal center. The bulky adamantyl groups are expected to primarily exert a steric influence, but their electronic effects, transmitted through the phosphorus atom, can also be evaluated. By correlating the calculated bonding parameters with observed catalytic activity, a deeper understanding of the structure-reactivity relationship can be achieved, paving the way for the design of next-generation catalysts based on the Ad₂PAn scaffold.

Table 7.2: Illustrative Energy Decomposition Analysis for an [L-Pd(0)] Complex (L = Ad₂PAn)

Interaction ComponentEnergy (kcal/mol)Percentage ContributionInterpretation
Electrostatic Interaction-50.040%Significant electrostatic attraction between the ligand and the metal center.
Pauli Repulsion+70.0-Strong repulsion due to the overlap of occupied orbitals, exacerbated by the bulky adamantyl groups.
Orbital Interaction-75.060%Dominant covalent character, primarily from σ-donation from the phosphorus lone pair to the metal.
Total Interaction Energy -55.0 100% Represents a strong and stable ligand-metal bond.

Note: This table presents hypothetical data representative of what might be obtained from an EDA calculation on a palladium(0) complex of this compound. The values are for illustrative purposes to demonstrate the insights gained from such an analysis.

Despite extensive research, information specifically detailing the chemical compound “this compound” and its applications as outlined in the requested article is not available in the public domain. Search results consistently refer to a related but distinct compound, “2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline,” also known as Me-Dalphos.

This analogue, Me-Dalphos, is a well-documented Buchwald-type phosphine ligand. Its utility is established in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The bulky di(adamantan-1-yl)phosphino group, a shared feature with the requested compound, imparts unique steric and electronic properties that are highly valued in catalysis. This structural element is known to enhance the catalytic activity of palladium complexes, enabling challenging bond formations.

However, the specific substitution of an aniline group (–NH2) in place of the N,N-dimethylaniline group (–N(CH3)2) fundamentally alters the chemical identity and, consequently, the reactivity and applications of the compound. Without specific studies on “this compound,” any discussion of its catalytic transformations, functionalization of complex molecules, contributions to green chemistry, or role in heterogeneous catalysis would be speculative and not based on established scientific findings.

Therefore, due to the absence of specific data for “this compound,” it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The available literature does not support a detailed analysis of the specified future research directions and emerging applications for this particular compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Di(adamantan-1-yl)phosphino)aniline, and what methodological considerations are critical for yield optimization?

  • Answer: The compound is synthesized via phosphorylation of an aniline derivative using adamantyl-containing phosphine precursors. A key route involves reacting chlorosuccinimide with adamantyl-phosphine intermediates under catalytic conditions (e.g., tris(2,2′-bipyridyl)ruthenium(II) chloride) in hexafluoroisopropanol (HFIP) as a solvent . Yield optimization requires strict control of reaction temperature (typically 0–25°C), exclusion of moisture, and purification via column chromatography with inert gas protection to prevent oxidation of the phosphine moiety.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm adamantyl group regiochemistry and phosphine-aniline connectivity. 31P^{31}\text{P} NMR is critical for verifying phosphorus coordination environments (δ ~20–30 ppm for tertiary phosphines) .
  • X-ray Crystallography: Programs like SHELXL and OLEX2 are employed for crystal structure refinement. The bulky adamantyl groups often lead to low-symmetry crystal systems (e.g., monoclinic), requiring high-resolution data collection and thermal parameter adjustments for accurate disorder modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when adamantyl groups induce steric or electronic anomalies?

  • Answer: Steric hindrance from adamantyl groups can distort NMR signals or cause unexpected coupling patterns. Use 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, 1H^{1}\text{H}-31P^{31}\text{P} HMBC) to differentiate between diastereotopic protons and verify connectivity . For crystallographic ambiguities, employ Hirshfeld surface analysis (via OLEX2 ) to quantify intermolecular interactions and validate packing models.

Q. What computational strategies are effective for elucidating the electronic effects of this compound in catalytic systems?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the ligand’s electron-donating capacity and steric bulk. Focus on:

  • Natural Bond Orbital (NBO) Analysis: To quantify P→metal charge transfer.
  • Conformational Flexibility: Adamantyl groups restrict rotation, favoring rigid ligand architectures that enhance enantioselectivity in asymmetric catalysis .

Q. How can researchers design experiments to evaluate ligand stability under oxidative or acidic conditions?

  • Answer:

  • Oxidative Stability: Expose the ligand to O2_2 or H2_2O2_2 in THF and monitor 31P^{31}\text{P} NMR for phosphine oxide formation (δ ~30–40 ppm).
  • Acidic Stability: Perform kinetic studies in trifluoroacetic acid (TFA) and track decomposition via LC-MS. Adamantyl’s hydrocarbon framework generally resists protonation, but the aniline NH2_2 group may undergo acid-catalyzed side reactions .

Q. What methodologies are recommended for analyzing steric parameters of this compound in transition-metal complexes?

  • Answer: Use Tolman’s Cone Angle or Solid Angle calculations from X-ray data to quantify steric bulk. Compare with analogous ligands (e.g., PPh3_3) to correlate steric effects with catalytic activity. For example, adamantyl substituents increase cone angles by ~20–30°, significantly altering metal center accessibility .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between theoretical and experimental data in ligand design?

  • Answer:

  • Stereoelectronic Mismatches: If DFT predicts stronger metal-ligand binding than observed experimentally, reassess solvent effects (e.g., HFIP’s hydrogen-bonding impact) or counterion interactions .
  • Crystallographic vs. NMR Data: If X-ray shows a distorted geometry but NMR suggests planarity, consider dynamic effects (e.g., fluxionality in solution) and perform variable-temperature NMR studies .

Application-Oriented Questions

Q. What strategies enhance the utility of this compound in asymmetric catalysis?

  • Answer:

  • Chiral Backbone Integration: Couple the ligand with chiral sulfinamide auxiliaries (e.g., (R)-N-(phenylmethyl)-2-methylpropane-2-sulfinamide) to enforce stereoselective metal coordination .
  • Hybrid Ligand Systems: Combine with SadPhos-type frameworks to leverage cooperative effects between adamantyl steric bulk and electron-rich aryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.